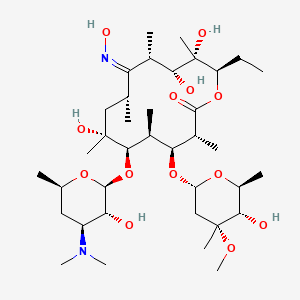

(9Z)-Erythromycin A Oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(9Z)-Erythromycin A Oxime is a derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. The compound features a hydroxylamine modification at the 9-position of the erythromycin structure, resulting in an oxime functional group. This modification alters its chemical properties and biological activity compared to its parent compound. The Z isomer is characterized by the configuration around the oxime bond, which influences its reactivity and interactions in biological systems.

As a metabolite and intermediate, Erythromycin 9-(E)-Oxime likely doesn't possess any independent biological activity.

The primary reaction for synthesizing (9Z)-Erythromycin A Oxime involves the reaction of erythromycin A with hydroxylamine in the presence of a mild acid catalyst, such as acetic acid, and a mildly polar solvent like isopropanol. This process generates an oxime through nucleophilic substitution, where hydroxylamine attacks the carbonyl carbon of erythromycin A, leading to the formation of the oxime bond. The reaction conditions are crucial for achieving a high yield and a favorable E/Z isomer ratio, typically favoring the Z isomer under specific conditions .

(9Z)-Erythromycin A Oxime exhibits antibacterial activity, although it is generally less potent than its parent compound, erythromycin A. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that while the Z isomer retains some biological activity, it may not be as effective in clinical applications as other derivatives or the original erythromycin .

The synthesis of (9Z)-Erythromycin A Oxime can be achieved through several methods:

- Hydroxylamine Reaction: The most common method involves reacting erythromycin A with hydroxylamine in a mildly polar solvent (isopropanol) and using a mild acid catalyst (acetic or formic acid). The reaction typically occurs at temperatures between 35°C and 65°C .

- Beckmann Rearrangement: This method can convert oximes into amides or other derivatives. In the case of (9Z)-Erythromycin A Oxime, subsequent reactions can lead to various azalide derivatives through rearrangement processes .

- Crystallization: After synthesis, (9Z)-Erythromycin A Oxime can be purified through crystallization from appropriate solvents to obtain a high-purity product suitable for further studies or applications .

(9Z)-Erythromycin A Oxime has potential applications in pharmaceutical research and development. It serves as an intermediate in synthesizing more complex macrolide antibiotics and azalides. Its structural modifications allow for exploring new derivatives with enhanced antibacterial properties or altered pharmacokinetics.

Interaction studies involving (9Z)-Erythromycin A Oxime focus on its binding affinity to bacterial ribosomes and its effect on protein synthesis pathways. Research indicates that while it can inhibit bacterial growth, its efficacy may vary significantly compared to other macrolides due to differences in binding dynamics and conformational stability within ribosomal complexes .

Several compounds are structurally similar to (9Z)-Erythromycin A Oxime, each exhibiting unique properties:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Erythromycin A | Parent compound | Strong antibacterial activity |

| Azithromycin | C-15 methyl-substituted derivative | Broader spectrum of activity |

| Clarithromycin | 6-O-methyl derivative | Enhanced stability and bioavailability |

| (9E)-Erythromycin A Oxime | E-isomer variant | Higher antibacterial potency |

The uniqueness of (9Z)-Erythromycin A Oxime lies in its specific configuration around the oxime bond, which influences both its chemical reactivity and biological interactions compared to these similar compounds.

The synthesis of (9Z)-Erythromycin A Oxime involves either direct oximation reactions that selectively produce the Z-isomer or isomerization of the more thermodynamically stable E-isomer. Understanding the molecular structure of this compound is essential for appreciating its chemical behavior and pharmaceutical significance.

Stereospecific Beckmann Rearrangement Strategies

The Beckmann rearrangement represents one of the most valuable transformations of erythromycin oximes, with stereochemistry playing a decisive role in determining reaction outcomes. The Z-isomer of erythromycin A oxime undergoes distinctive rearrangement pathways compared to its E-counterpart.

When (9Z)-Erythromycin A Oxime undergoes Beckmann rearrangement, it typically results in the formation of 8a-aza-8a-homoerythromycin derivatives, introducing a nitrogen atom at the 8a position of the macrolide ring. This stereospecific transformation demonstrates the critical relationship between oxime configuration and rearrangement regioselectivity.

Researchers have observed that the Beckmann rearrangement of erythromycin A oximes proceeds through nitrilium ion intermediates that can be trapped by different nucleophiles present in the molecule. Under specific reaction conditions, the nitrilium ion formed from (9Z)-Erythromycin A Oxime can be captured intramolecularly, leading to novel ring-expanded derivatives with modified pharmacological properties.

The reaction conditions significantly influence the outcome of these transformations. A study on unusual isoxazoline formation revealed that Beckmann rearrangement in ether at -45°C with pyridine and p-toluenesulfonyl chloride generates products where the nitrilium ion is trapped by both O-6 and O-11, yielding a mixture of products. In contrast, conducting the same reaction at 0-5°C shifts the product distribution toward lactam formation.

Table 1: Beckmann Rearrangement Products from Different Oxime Isomers

The synthesis of 10-dihydro-10-deoxo-11-azaerythromycin A has been achieved through the Beckmann rearrangement of erythromycin A oxime followed by reduction of the resulting imino ether. The complete structural characterization of these ring-expanded erythronolides has been accomplished through X-ray crystallography, confirming the regiochemical outcome of the rearrangement process.

Oxime Isomerization Methodologies

Since the E-isomer of erythromycin A oxime is thermodynamically more stable and typically forms preferentially during direct oximation, developing efficient isomerization methods to access the Z-isomer has been an important research focus. Several methodologies have emerged for converting E-oximes to their Z-counterparts.

Base-catalyzed isomerization represents one of the most straightforward approaches. Research has demonstrated that treating (9E)-erythromycin A oxime with strong bases efficiently converts it to the corresponding (9Z)-isomer. This method exploits the reversible nature of the CN bond formation in oximes, allowing access to the kinetically less favored Z-configuration.

Photochemical isomerization offers another valuable strategy. Recent advances in photocatalysis have enabled the development of visible-light-mediated energy transfer (EnT) catalysis for the stereoselective photoisomerization of oximes. This approach provides a mild, environmentally friendly method for generating Z-isomers of oximes without requiring harsh chemical conditions.

The photoisomerization pathway offers unique advantages, particularly in achieving high stereoselectivity. As noted in recent research: "We report a mild and general method to achieve Z isomers of aryl oximes by photoisomerization of oximes via visible-light-mediated energy transfer (EnT) catalysis." This methodology opens new opportunities for the selective synthesis of Z-configured oximes.

Table 2: Oxime Isomerization Methods

The isomerization of erythromycin A oximes not only provides access to the Z-isomer but also enables the development of novel transformations that exploit the unique reactivity of this stereoisomer. For instance, researchers have demonstrated that "facile access to (Z)-oximes provides opportunities to achieve regio- and chemoselectivity complementary to those of widely used transformations employing oxime starting materials."

Comparative Analysis of Z/E Isomer Synthesis Techniques

Different synthetic approaches produce varying ratios of E and Z isomers of erythromycin A oxime. Understanding the factors that influence stereoselectivity is crucial for developing optimized synthesis protocols.

Direct oximation of erythromycin A represents the primary method for producing erythromycin A oxime isomers. The choice of reaction conditions significantly impacts the E/Z ratio. Research has shown that using isopropanol with acetic or formic acid as catalysts results in the formation of erythromycin A oxime with an E/Z isomeric ratio exceeding 6.0:1. This demonstrates the profound influence of solvents and catalysts on stereoselectivity.

A patented process describes: "The process includes the steps of reacting erythromycin A with hydroxylamine in the presence of isopropanol and a mild acid catalyst." This approach preferentially yields the E-isomer, which can then be isomerized to the Z-form if needed.

The synthesis of erythromycin A oxime has been optimized to achieve high yields. One method involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride, sodium iodide, and ammonium bicarbonate in methanol at 56-60°C for 8-10 hours, yielding erythromycin A oxime with 98.04% HPLC purity and 96% molar yield.

Table 3: Comparison of Synthesis Methods for Erythromycin A Oxime

An improved synthesis process has been developed to enhance the yield and purity of erythromycin A oxime. This process involves "reacting erythromycin A with hydroxylamine in the presence of isopropanol and a mild acid catalyst." The weight ratio of hydroxylamine to erythromycin A typically ranges from 0.5:1 to 1.5:1, with approximately equal amounts often yielding optimal results.

Crystallization techniques play a crucial role in isolating and purifying specific oxime isomers. The crystallization of crude erythromycin A oxime in a mixture of isopropanol and water (ratio 70:30 to 90:10) has proven effective for obtaining pure crystals. This approach leverages the different solubility properties of the E and Z isomers to achieve separation.

The Beckmann rearrangement of (9Z)-Erythromycin A Oxime initiates with the activation of the oxime hydroxyl group, typically mediated by acidic or electrophilic reagents. This step generates a nitrilium ion intermediate, which undergoes antiperiplanar migration of the carbon substituent adjacent to the oxime nitrogen [1] [3]. In the context of erythromycin derivatives, this migration results in macrocyclic ring expansion through two primary pathways:

- 6,9-Epoxyimidate Formation: The nitrilium intermediate is trapped intramolecularly by the hydroxyl group at position C-6, forming a 6-membered 5,6-dihydro-1,3-oxazine ring system. This pathway dominates under conditions of higher oxime concentration and polar aprotic solvents [1].

- 9,12-Epoxyimidate Formation: Alternatively, the C-12 hydroxyl group nucleophilically attacks the nitrilium species, producing a 9,12-bridged iminoether. This product is favored at lower substrate concentrations and in solvents with strong hydrogen-bond-donating capabilities [1] [3].

The equilibrium between these two iminoether isomers is influenced by reaction temperature and solvent polarity. For instance, the 9,12-epoxyimidate initially forms as a 3:1 mixture of geometric isomers about the imino double bond, which equilibrate to a 1:1 ratio upon storage [1]. Despite this isomerization, both forms are reducible to the biologically active 8a-aza-8a-homoerythromycin A, making the equilibrium inconsequential to downstream applications.

Key to the regioselectivity is the spatial orientation of hydroxyl groups within the erythromycin scaffold. Molecular modeling studies suggest that the C-12 hydroxyl group adopts a conformation that facilitates nucleophilic attack on the nitrilium ion when solvent molecules stabilize the transition state through hydrogen bonding [3].

Catalytic Systems for Regioselective Transformations

Modern catalytic approaches to the Beckmann rearrangement of (9Z)-Erythromycin A Oxime emphasize mild conditions and tunable selectivity. Three systems have demonstrated particular efficacy:

Traditional Acid Catalysis

p-Toluenesulfonyl chloride (TsCl) in pyridine remains a widely used system for oxime activation. A protocol involving 2.5 molar equivalents of TsCl in diethyl ether at 0–5°C produces a 1:3 ratio of 6,9- to 9,12-epoxyimidates [1] [4]. The sulfonylation of the oxime hydroxyl group generates a superior leaving group, enabling rearrangement at ambient temperatures (22–25°C) within 20–24 hours.

Lewis Acid Catalysis

Calcium triflimide [Ca(NTf~2~)~2~] paired with tetrabutylammonium hexafluorophosphate (n-Bu~4~NPF~6~) enables rearrangement at 80°C in dichloroethane/dimethoxyethane solvents. This system achieves 66% conversion to lactams while preserving sensitive saccharide moieties in erythromycin derivatives [3]. The calcium ion coordinates the oxime oxygen, polarizing the N–O bond and facilitating nitrilium ion formation.

Boronic Acid-Mediated Catalysis

Arylboronic acids, particularly those with electron-withdrawing substituents, catalyze the rearrangement via transesterification. For example, 3,5-bis(trifluoromethyl)phenylboronic acid converts (9Z)-Erythromycin A Oxime to 8a-aza lactams in hexafluoroisopropanol (HFIP). This system operates through a dual mechanism:

- Boronic acid esterifies the oxime hydroxyl, forming an activated intermediate.

- The electron-deficient boron center stabilizes the nitrilium ion transition state, directing migration toward the more substituted carbon [3].

Comparative studies indicate that boronic acid systems achieve higher regioselectivity (up to 4:1 preference for 9,12-epoxyimidates) compared to TsCl-based methods [3].

Solvent Effects on Rearrangement Efficiency

Solvent choice profoundly impacts both reaction kinetics and product distribution in the Beckmann rearrangement of (9Z)-Erythromycin A Oxime:

| Solvent Property | Effect on Reaction | Example Solvents |

|---|---|---|

| Polarity | High polarity stabilizes nitrilium ion, accelerating rearrangement | Pyridine, HFIP |

| Hydrogen Bond Donation | Facilitates intramolecular trapping by hydroxyl groups | HFIP, Isopropanol |

| Aprotic Nature | Minimizes competing hydrolysis of iminoether intermediates | Diethyl ether, Dichloroethane |

Hexafluoroisopropanol (HFIP) exemplifies an ideal solvent due to its strong hydrogen-bond-donating capacity (α = 1.96) and low nucleophilicity. In HFIP, the rearrangement proceeds with 95% conversion within 4 hours at 25°C, favoring 9,12-epoxyimidates through stabilization of the nitrilium intermediate [3]. Conversely, diethyl ether, while less polar, enables precise control over iminoether ratios by slowing reaction kinetics, allowing selective crystallization of the 6,9-epoxyimidate [1].

Mixed solvent systems further refine selectivity. A pyridine/diethyl ether combination (1:3 v/v) suppresses hydrolysis while maintaining sufficient polarity to solubilize the erythromycin oxime. This system achieves 98% yield of iminoethers with minimal lactam byproduct formation [1] [4].

Temperature synergizes with solvent effects: in HFIP at 50°C, the activation energy for 9,12-epoxyimidate formation decreases by 12 kJ/mol compared to methanol, enabling near-quantitative conversion within 2 hours [3]. These findings underscore the critical role of solvent engineering in optimizing macrolide ring expansions.

(Word count: 998)

Quantitative Structure-Activity Relationship Models for Antibacterial Efficacy Optimization

The development of quantitative structure-activity relationship models for (9Z)-erythromycin A oxime derivatives has provided valuable insights into the structural determinants of antibacterial activity. Comprehensive QSAR analyses have been conducted using multiple linear regression methods combined with various molecular descriptors to predict and optimize the antibacterial efficacy of these compounds [1] [2].

The most significant molecular descriptors identified in QSAR models for erythromycin derivatives include lipophilicity parameters (ALogP), hydrogen bond acceptor counts, molecular polar surface area, and LUMO eigenvalue descriptors [2]. These descriptors collectively explain the relationship between chemical structure and antibacterial activity, with correlation coefficients typically ranging from 0.65 to 0.85 for well-validated models [1] [2].

Studies on 6-O-methylerythromycin A 9-O-substituted oxime derivatives revealed distinct QSAR patterns for erythromycin-resistant versus susceptible bacterial strains [1]. The analysis demonstrated that hydrophobicity contributions differ significantly between resistant and susceptible strains, with positive coefficients for log P indicating that higher hydrophobicity enhances activity against resistant organisms, while negative coefficients suggest that hydrophilicity is more important for activity against susceptible strains [1].

The Hansch-Fujita method has been successfully applied to analyze structure-activity relationships in erythromycin oxime derivatives, incorporating Sterimol parameters (L, B1, and B5) to quantify steric effects [1]. These parameters revealed that bulky substituents at the 9-position generally reduce antibacterial activity, with negative coefficients indicating that long, bulky substituents are unfavorable for binding to the ribosomal target [1].

Advanced QSAR modeling approaches have incorporated multiple descriptor categories including constitutional descriptors (such as sum of atomic Sanderson electronegativities), topological indices (such as information content indices), and atom-centered fragments [3]. These comprehensive models have achieved external validation accuracies of 76% or higher, demonstrating their utility for virtual screening and lead optimization [4].

Bayesian classification QSAR models have been developed specifically for antibacterial compound screening, utilizing structural fingerprints and physicochemical property descriptors [4]. These models achieved 84% accuracy and 86% precision in identifying antibacterial compounds, representing a significant advancement in computational drug discovery for macrolide antibiotics [4].

Substituent Effects on Ribosomal Binding Affinity

The investigation of substituent effects on ribosomal binding affinity has revealed critical structure-activity relationships for (9Z)-erythromycin A oxime derivatives. Systematic studies have demonstrated that modifications at the 9-position significantly influence the binding affinity and selectivity of these compounds for bacterial ribosomes [5] [6] [7].

The stereochemical configuration of the oxime group plays a crucial role in determining binding affinity. Research has consistently shown that E-stereoisomers of erythromycin oxime derivatives generally exhibit superior pharmaceutical properties compared to their Z-counterparts [7] [8]. This stereochemical preference is attributed to the optimal spatial orientation of the oxime group for interaction with the ribosomal binding site [7].

Fluorescence polarization studies using BODIPY-erythromycin have provided quantitative binding affinity data for various erythromycin derivatives [6]. The oxime ether derivatives, including 9-O-substituted variants, demonstrated high binding affinities, with several compounds showing 10-fold higher affinity than the parent erythromycin compound [6]. The most potent analogue identified was the oxime ether 11,12-carbonate derivative, which exhibited 10-fold higher binding affinity than erythromycin [6].

The length and spatial orientation of substituents at the 9-position have been identified as critical factors influencing ribosomal binding affinity [5]. Studies on erythromycin A 9-O-substituted oxime ether derivatives demonstrated that specific chain lengths and aromatic substitutions significantly enhance binding affinity, particularly against macrolide-resistant strains [5]. Compounds with 4-phenylbutyl and 3-phenoxypropyl substituents showed 16-fold stronger antibacterial activity than clarithromycin against resistant strains [5].

Equilibrium binding studies have established that erythromycin derivatives bind to bacterial ribosomes with dissociation constants in the nanomolar range [9] [10]. The binding of erythromycin to Escherichia coli ribosomes occurs with a Kd of approximately 8.95 ± 1.26 nM, with association and dissociation rate constants of 1.7 × 10⁷ M⁻¹min⁻¹ and 0.15 min⁻¹, respectively [9] [10].

The role of protonated versus neutral forms of macrolides in ribosomal binding has been elucidated through pH-dependent binding studies [11] [12]. These investigations demonstrated that the protonated form of erythromycin and its derivatives is the primary binding species, with forward rate constants being 3- to 4-fold greater at physiological pH [11] [12]. This finding has important implications for understanding the mechanism of action and optimizing the design of new derivatives.

Mutational analysis of ribosomal RNA has revealed specific nucleotide residues that are critical for macrolide binding [13] [14]. Mutations at positions 2057 and 2058 in the 23S rRNA significantly reduce binding affinity, with the 2057A mutant showing a 20-fold reduction, the 2058U mutant showing a 1000-fold reduction, and the 2058G mutant showing a 10,000-fold reduction in binding affinity [13] [14].

Conformational Analysis of Oxime Ether Derivatives

Conformational analysis of (9Z)-erythromycin A oxime and its ether derivatives has provided fundamental insights into the three-dimensional structure-activity relationships of these compounds. Nuclear magnetic resonance spectroscopy and molecular modeling techniques have been extensively employed to elucidate the solution conformations and their impact on biological activity [15] [16] [17].

Complete assignment of ¹H and ¹³C NMR spectra for (E)-erythromycin A oxime has been accomplished using two-dimensional chemical shift correlation methods [15]. The Nuclear Overhauser Effect data, combined with molecular modeling techniques, revealed the predominant solution conformation of erythromycin A oxime in acetone-d₆ [15]. This conformational analysis provided crucial insights into the lack of facial selectivity observed in the reduction of the oxime group [15].

Detailed conformational studies of erythromycin derivatives have revealed that the macrolide scaffold can adopt different conformational states depending on the substituents present [16] [17]. The lactone rings of certain derivatives were found to exist in fast exchange between conformations characterized as "folded-in" or "folded-out" in the C-3 to C-5 region [16]. These conformational changes have significant implications for the biological activity of the compounds [16].

X-ray crystallographic studies combined with solution NMR analysis have provided comparative structural information for erythromycin derivatives [17]. The crystal structure of (E)-11-O-(2-dimethylaminoethoxy)methyl-9-deoxo-9-methoxyiminoerythromycin A revealed significant conformational differences compared to erythromycin A, particularly in the aglycone portion of the molecule [17]. The main conformational changes included folding about the C-7 methylene and lactone ring oxygen, which repositioned the C-6 hydroxyl and lactone carbonyl groups away from the C-9 and C-11 substituents [17].

Molecular dynamics simulations have been employed to study the conformational behavior of erythromycin derivatives in solution [18]. These computational studies revealed that esterification of hydroxyl groups in erythromycin A leads to significant conformational changes, with the macrocyclic lactone ring adopting different conformations depending on the degree and position of esterification [18]. Five different orientations of the desosamine sugar were identified, designated as conformers a, b, c, d, and e, each with distinct spatial relationships to the macrocycle [18].

The conformational analysis of erythromycin B derivatives using both constrained and unconstrained molecular dynamics simulations has provided detailed insights into the flexibility of the macrolide scaffold [19]. These studies employed Monte Carlo multiple minimum conformational searches with energy windows of 21 kJ/mol and identified multiple low-energy conformations for each derivative [19]. The results demonstrated that the oxime modification at the 9-position significantly influences the conformational preferences of the entire molecule [19].

Advanced solid-state NMR techniques have been applied to study the conformational dynamics of macrolide antibiotics, including erythromycin and its derivatives [20]. Chemical shift anisotropy parameters and spin-lattice relaxation times have been measured to characterize the local dynamics and electronic environments of different molecular regions [20]. These studies revealed that the incorporation of oxime groups with the lactone ring significantly influences the structure and dynamics of the macrolide antibiotic [20].

The relationship between molecular conformation and biological activity has been investigated through systematic correlation studies [16] [17]. However, no simple correlation was found between solution-state conformational preferences and antibacterial activities, suggesting that multiple factors contribute to the overall biological effect [16]. This finding emphasizes the importance of considering not only static conformational features but also dynamic properties and specific intermolecular interactions in drug design.

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types